4,4/'-Bis(piperidinoacetyl)biphenyl dihydrobromide 4,4/'-Bis(piperidinoacetyl)biphenyl dihydrobromide
Brand Name: Vulcanchem
CAS No.: 123489-70-3
VCID: VC0047138
InChI: InChI=1S/C26H32N2O2.2BrH/c29-25(19-27-15-3-1-4-16-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28-17-5-2-6-18-28;;/h7-14H,1-6,15-20H2;2*1H
SMILES: C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br
Molecular Formula: C26H34Br2N2O2
Molecular Weight: 566.4 g/mol

4,4/'-Bis(piperidinoacetyl)biphenyl dihydrobromide

CAS No.: 123489-70-3

Main Products

VCID: VC0047138

Molecular Formula: C26H34Br2N2O2

Molecular Weight: 566.4 g/mol

4,4/'-Bis(piperidinoacetyl)biphenyl dihydrobromide - 123489-70-3

CAS No. 123489-70-3
Product Name 4,4/'-Bis(piperidinoacetyl)biphenyl dihydrobromide
Molecular Formula C26H34Br2N2O2
Molecular Weight 566.4 g/mol
IUPAC Name 2-piperidin-1-yl-1-[4-[4-(2-piperidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide
Standard InChI InChI=1S/C26H32N2O2.2BrH/c29-25(19-27-15-3-1-4-16-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28-17-5-2-6-18-28;;/h7-14H,1-6,15-20H2;2*1H
Standard InChIKey QNRLWRFNKCYAHB-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br
Canonical SMILES C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br
Synonyms 4,4/'-Bis(piperidinoacetyl)biphenyl dihydrobromide
PubChem Compound 3078973
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator